molecular formula C11H13N5 B14618972 Guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- CAS No. 60560-26-1

Guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)-

Katalognummer: B14618972
CAS-Nummer: 60560-26-1
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: NJBMWPWDGBWPJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- is a complex organic compound that features a guanidine group, a cyano group, and a pyridyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, guanidine, and cyano-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions might convert the cyano group to an amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridyl ring or the guanidine group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Guanidine derivatives: Compounds with similar guanidine groups.

    Pyridyl compounds: Molecules containing pyridyl rings.

    Cyano compounds: Chemicals featuring cyano groups.

Uniqueness

Guanidine, 2-cyano-1-(2-methylallyl)-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

60560-26-1

Molekularformel

C11H13N5

Molekulargewicht

215.25 g/mol

IUPAC-Name

1-cyano-2-(2-methylprop-2-enyl)-3-pyridin-3-ylguanidine

InChI

InChI=1S/C11H13N5/c1-9(2)6-14-11(15-8-12)16-10-4-3-5-13-7-10/h3-5,7H,1,6H2,2H3,(H2,14,15,16)

InChI-Schlüssel

NJBMWPWDGBWPJO-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CN=C(NC#N)NC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.